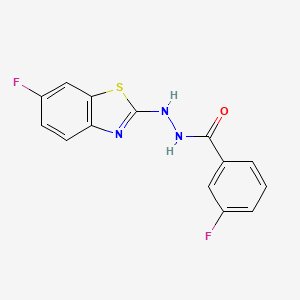

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

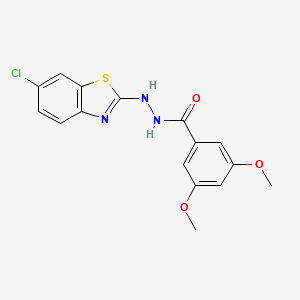

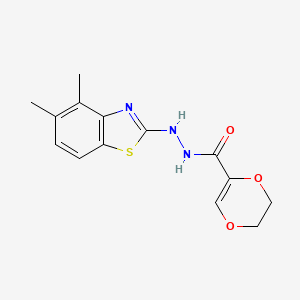

The molecular structure of “3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” is characterized by a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The molecular formula is C14H8F2N2OS, with an average mass of 290.288 Da and a monoisotopic mass of 290.032532 Da .Applications De Recherche Scientifique

- Thiazole derivatives have been investigated for their antimicrobial properties. Compounds like sulfathiazole (an antimicrobial drug) contain the thiazole ring. Researchers have synthesized various thiazole derivatives and screened them for antifungal and antibacterial activity .

- Thiazoles have shown promise as antiviral agents. While specific studies on our compound are limited, the broader class of thiazole derivatives includes drugs like Ritonavir (an antiretroviral drug). Further research could explore its potential against viral infections .

- Thiazoles have been studied for their anti-inflammatory and analgesic properties. Novel derivatives of benzothiazole, including our compound, could be evaluated for their efficacy in pain management and inflammation reduction .

- The thiazole scaffold has been explored in the development of antitumor and cytotoxic drugs. While specific data on our compound are scarce, it belongs to a class of molecules with potential in cancer therapy .

- Thiazoles may exhibit neuroprotective properties. Investigating our compound’s impact on neuronal health and its potential role in neurodegenerative diseases could be valuable .

- Thiazoles serve as building blocks for various chemical compounds. They find applications in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Our compound could contribute to these fields .

Antimicrobial Activity

Antiviral Potential

Anti-Inflammatory and Analgesic Effects

Antitumor and Cytotoxic Activity

Neuroprotective Effects

Chemical Reactions and Material Science

Orientations Futures

The future directions for research on “3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by thiazoles, these compounds could be promising candidates for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with a particular focus on the target dpre1 .

Mode of Action

Benzothiazole derivatives have been reported to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication process that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. By inhibiting this process, the compound could potentially disrupt bacterial communication and coordination, thereby mitigating their pathogenic effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of the cyclo-oxygenase pathway , which plays a crucial role in inflammation and pain. By inhibiting this pathway, the compound could potentially exhibit anti-inflammatory effects .

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity . Additionally, they have shown promising quorum-sensing inhibitory effects, with potential implications for the treatment of bacterial infections .

Propriétés

IUPAC Name |

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3OS/c15-9-3-1-2-8(6-9)13(20)18-19-14-17-11-5-4-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCCGMVHHEJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6500255.png)

![ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B6500262.png)

![3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500275.png)

![N-cyclohexyl-2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6500280.png)

![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)

![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)

![5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6500305.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)

![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B6500345.png)